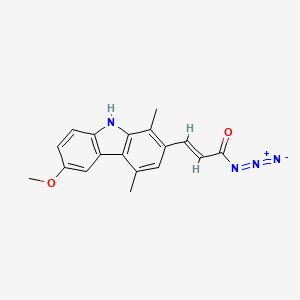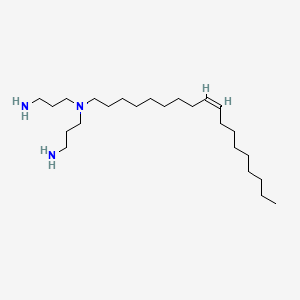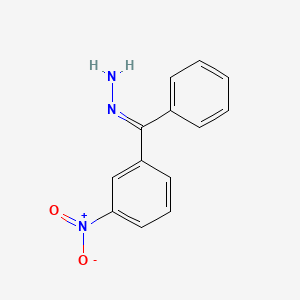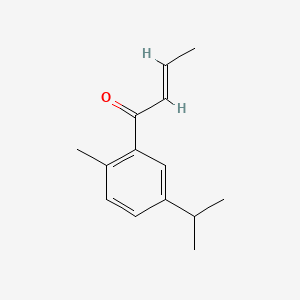
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a carbazole core, which is a tricyclic aromatic compound, and an acryloyl azide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acryloyl Group: The acryloyl group is introduced via acylation reactions.
Azidation: The final step involves the conversion of the acryloyl group to an acryloyl azide using azidation reagents such as sodium azide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl chloride
- 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl bromide
Uniqueness
Compared to similar compounds, 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acryloyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
72237-90-2 |
|---|---|
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoyl azide |
InChI |
InChI=1S/C18H16N4O2/c1-10-8-12(4-7-16(23)21-22-19)11(2)18-17(10)14-9-13(24-3)5-6-15(14)20-18/h4-9,20H,1-3H3/b7-4+ |
Clé InChI |
SPTZTMIQISNNNL-QPJJXVBHSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)/C=C/C(=O)N=[N+]=[N-] |
SMILES canonique |
CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=CC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















